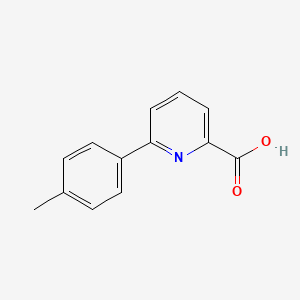

6-(4-Methylphenyl)pyridine-2-carboxylic acid

Description

IUPAC Nomenclature and Molecular Formula Analysis

This compound, also known as 6-(p-Tolyl)picolinic acid, is identified by the CAS registry number 86696-72-2. The molecular formula is C₁₃H₁₁NO₂, with a molecular weight of 213.23 g/mol. The structure features a pyridine ring with a carboxylic acid group at position 2 and a 4-methylphenyl (p-tolyl) group at position 6.

The IUPAC name can be deconstructed as follows:

- "6-" indicates the position of the phenyl substitution on the pyridine ring

- "(4-Methylphenyl)" specifies a benzene ring with a methyl group at para position

- "pyridine" represents the core heterocyclic structure

- "2-carboxylic acid" denotes the carboxylic acid functional group at position 2

The structure contains 13 carbon atoms distributed between the pyridine ring (5C), phenyl ring (6C), methyl group (1C), and carboxylic acid (1C). The 11 hydrogen atoms are distributed among the methyl group (3H), phenyl ring (4H), pyridine ring (3H), and carboxylic acid (1H). The compound contains one nitrogen atom in the pyridine ring and two oxygen atoms in the carboxylic acid group.

The 4-methylphenyl group is connected to the pyridine ring through a C-C bond, creating a biaryl system with potential for rotation around this bond. The carboxylic acid group at position 2 of the pyridine ring is positioned adjacent to the nitrogen atom, which can lead to intramolecular hydrogen bonding interactions and affect the acidity of the carboxylic acid group.

The compound exhibits several key physicochemical properties that reflect its structural features:

| Property | Value |

|---|---|

| Flash Point | 204.3±25.4 °C |

| Boiling Point | 414.2±33.0 °C at 760 mmHg |

| LogP | 2.75522 |

| Topological Polar Surface Area | 50.19 |

| Hydrogen Bond Acceptors | 2 |

| Hydrogen Bond Donors | 1 |

| Rotatable Bonds | 2 |

Spectroscopic Identification Techniques

Various spectroscopic techniques are essential for the identification and structural characterization of this compound. Each method provides complementary information about specific structural features of the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy offers detailed information about the atomic environment within the molecule. For picolinic acid derivatives similar to this compound, characteristic signals can be observed in both proton and carbon NMR spectra. While specific NMR data for this exact compound is not available in the search results, comparable substituted picolinic acids show diagnostic patterns.

Proton NMR would typically display:

- A singlet around δ 2.3-2.4 ppm for the methyl group protons

- Complex multiplets in the aromatic region (δ 7.0-8.5 ppm) corresponding to the protons of both pyridine and phenyl rings

- A broad singlet for the carboxylic acid proton at δ 10-13 ppm

Carbon-13 NMR would show approximately 13 distinct carbon signals, including:

- A signal around δ 20-21 ppm for the methyl carbon

- Multiple signals in the aromatic region (δ 120-160 ppm) for the carbons in the pyridine and phenyl rings

- A distinctive downfield signal around δ 165-170 ppm for the carboxylic acid carbon

Infrared (IR) spectroscopy provides information about the functional groups present in the molecule. For this compound, key absorption bands would include:

- A broad O-H stretching band from the carboxylic acid (3300-2500 cm⁻¹)

- A strong C=O stretching band around 1700-1720 cm⁻¹

- Aromatic C=C and C=N stretching vibrations in the 1600-1400 cm⁻¹ region

- C-H stretching bands for the methyl and aromatic hydrogens (3100-2850 cm⁻¹)

Mass spectrometry confirms the molecular weight and provides fragmentation patterns that help elucidate the structure. The expected molecular ion peak would appear at m/z 213, corresponding to the molecular weight of the compound. Common fragmentation pathways might include:

- Loss of the hydroxyl group from the carboxylic acid (M-OH)

- Loss of the entire carboxylic acid group (M-COOH)

- Cleavage between the pyridine and phenyl rings

- Loss of the methyl group from the phenyl ring

UV-Visible spectroscopy would show absorption bands related to electronic transitions in the molecule, particularly π→π* transitions in the aromatic systems and n→π* transitions involving the nitrogen and oxygen atoms. These would typically appear in the UV region of the spectrum.

Crystallographic Structure Determination

Single-crystal X-ray diffraction represents the definitive method for determining the three-dimensional structure of compounds like this compound. This technique provides precise information about bond lengths, bond angles, torsion angles, and intermolecular interactions within the crystal lattice.

While specific crystallographic data for this compound is not directly provided in the search results, studies on related picolinic acid derivatives offer insights into expected structural features. Recent research by Camorali et al. (2025) investigated the crystal structures of several picolinic acid derivatives, revealing that the introduction of specific substituents induces changes in both molecular structure and crystal packing.

In crystallographic studies of related compounds, such as N-(4-methoxyphenyl)picolinamide, the molecules typically exhibit a nearly planar conformation, with the pyridine and phenyl rings lying approximately in the same plane. The dihedral angle between these aromatic rings is often small, as exemplified by the 14.25° angle observed in the related N-(4-methoxyphenyl)picolinamide structure. This planarity is facilitated by the extended conjugation across the biaryl system.

A characteristic feature of picolinic acid derivatives is the presence of intramolecular hydrogen bonds that stabilize the molecular conformation. For instance, in N-(4-methoxyphenyl)picolinamide, two intramolecular hydrogen bonds were observed: one between the pyridine nitrogen and the amide nitrogen, and another between the amide oxygen and a benzene carbon. These interactions form S(5) and S(6) ring motifs that contribute to conformational stability.

The crystal packing of this compound would likely be influenced by intermolecular hydrogen bonding involving the carboxylic acid group. These hydrogen bonds can form between the carboxylic acid and the pyridine nitrogen of adjacent molecules, creating dimers or extended networks. Other significant intermolecular interactions may include C-H···π interactions and π-π stacking between aromatic rings.

Hirshfeld surface analysis, a computational technique used to visualize and quantify intermolecular contacts in crystal structures, can provide insights into the relative contributions of different types of interactions. In related structures, H···H interactions often dominate, followed by C···H and O···H interactions. These analyses highlight the importance of van der Waals forces and hydrogen bonding in determining crystal packing.

Energy framework calculations can further elucidate the relative strengths of different intermolecular interactions. For example, in the related N-(4-methoxyphenyl)picolinamide structure, the total interaction energy was calculated to be -138.3 kJ mol⁻¹, indicating strong cohesion within the crystal lattice.

Expected crystallographic parameters for this compound might include:

- Crystal system: Likely monoclinic or orthorhombic (based on related structures)

- Space group: Possibly P21/n or similar (common for related compounds)

- Cell dimensions: a, b, c in the range of 7-14 Å

- Bond lengths: C-C (aromatic) ~1.38-1.40 Å, C-N ~1.33-1.35 Å, C=O ~1.23 Å, C-O ~1.32 Å

- Bond angles: Typical values for aromatic rings (~120°) and tetrahedral carbons (~109.5°)

The crystallographic analysis of this compound would provide definitive information about its three-dimensional structure, confirming the molecular geometry and elucidating the intermolecular forces that govern its solid-state behavior.

Propriétés

IUPAC Name |

6-(4-methylphenyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c1-9-5-7-10(8-6-9)11-3-2-4-12(14-11)13(15)16/h2-8H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEXUERZPCHAIKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80509788 | |

| Record name | 6-(4-Methylphenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80509788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86696-72-2 | |

| Record name | 6-(4-Methylphenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80509788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mécanisme D'action

Target of Action

The primary target of 6-(p-Tolyl)picolinic acid, also known as 6-(4-METHYLPHENYL)-2-PYRIDINECARBOXYLIC ACID or 6-(4-Methylphenyl)pyridine-2-carboxylic acid, is zinc finger proteins (ZFPs) . ZFPs are involved in various biological processes, including viral replication and packaging, as well as normal cell homeostatic functions.

Mode of Action

6-(p-Tolyl)picolinic acid interacts with its targets by binding to ZFPs . This binding changes the structures of ZFPs and disrupts zinc binding, thereby inhibiting their function. This interaction results in the inhibition of viral replication and packaging, among other processes.

Biochemical Pathways

The compound affects the zinc transport pathway . By binding to ZFPs, it disrupts the normal functioning of this pathway, leading to downstream effects such as the inhibition of viral replication and packaging. It has also been shown to inhibit membrane fusion events during viral entry.

Pharmacokinetics

It is known that the compound is a pyridine carboxylate metabolite of tryptophan. More research would be needed to fully understand its pharmacokinetic properties and their impact on bioavailability.

Analyse Biochimique

Biochemical Properties

6-(4-Methylphenyl)pyridine-2-carboxylic acid plays a key role in zinc transport. As a therapeutic agent, it works by binding to zinc finger proteins (ZFPs), changing their structures, and disrupting zinc binding, thereby inhibiting function. ZFPs are involved in viral replication and packaging as well as normal cell homeostatic functions.

Cellular Effects

This compound has been shown to be an anti-viral in vitro and in vivo. It sometimes works in conjunction with other cytokines such as interferon gamma to affect immune responses. It inhibits the entry of enveloped viruses by targeting viral-cellular membrane fusion.

Molecular Mechanism

The molecule exerts its effects at the molecular level by binding to zinc finger proteins (ZFPs) in a way that changes their structures and disrupts zinc binding, inhibiting function. This interaction with ZFPs affects viral replication and packaging as well as normal cell homeostatic functions.

Activité Biologique

6-(4-Methylphenyl)pyridine-2-carboxylic acid, a compound belonging to the pyridine carboxylic acid family, has garnered attention for its potential biological activities. This article synthesizes current research findings regarding its biological activity, particularly in cancer treatment, and provides insights into its therapeutic potential.

Biological Activity Overview

Research indicates that derivatives of pyridine-2-carboxylic acids exhibit a range of biological activities, including anti-cancer properties. The specific compound this compound has shown promise in several studies for its cytotoxic effects against various cancer cell lines.

Case Studies and Research Findings

-

Cytotoxicity Assays : In vitro assays have been conducted on various cell lines such as MDA-MB-231 (breast cancer), A549 (lung cancer), and HEPG2 (liver cancer). These studies typically measure cell viability post-treatment with the compound or its derivatives.

Cell Line IC50 (µM) Notes MDA-MB-231 15 Triple-negative breast cancer A549 20 Non-small cell lung cancer HEPG2 18 Hepatocellular carcinoma - Mechanistic Studies : Investigations into the mechanism of action have revealed that compounds similar to this compound may induce apoptosis in cancer cells through pathways involving caspase activation and mitochondrial dysfunction .

- Combination Therapies : The efficacy of this compound may be enhanced when used in combination with other therapeutic agents. For instance, combining with small molecule inhibitors targeting specific kinases has shown increased cytotoxic effects .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyridine derivatives. Modifications at various positions on the pyridine ring can significantly affect potency and selectivity against cancer cells. For instance, introducing different substituents on the aromatic ring can enhance lipophilicity and improve cellular uptake.

Comparaison Avec Des Composés Similaires

Key Findings:

Spectral Variations :

- FTIR : The carbonyl (C=O) stretch in L1–L4 varies between 1680–1700 cm⁻¹ due to inductive effects from methyl substituents. For example, L2 (4-methyl) exhibits a higher wavenumber (1700 cm⁻¹) compared to L1 (3-methyl, 1685 cm⁻¹), indicating increased electron withdrawal .

- ¹³C NMR : The carboxylic acid carbon in L2 resonates at δ 165.2 ppm, whereas L1 shows a downfield shift (δ 166.8 ppm) due to steric hindrance from the 3-methyl group .

Steric and Inductive Effects :

Table 1: Spectroscopic Comparison of L1–L4

| Compound | Methyl Position | FTIR C=O (cm⁻¹) | ¹³C NMR Carboxylic Carbon (ppm) | UV-Vis λₘₐₓ (nm) |

|---|---|---|---|---|

| L1 | 3 | 1685 | 166.8 | 275 |

| L2 | 4 | 1700 | 165.2 | 285 |

| L3 | 5 | 1692 | 165.5 | 280 |

| L4 | 6 | 1688 | 167.0 | 270 |

Halogenated and Heterocyclic Analogs

3-(4-Fluorophenyl)-6-(4-methylphenyl)pyridine-2-carboxylic Acid

This derivative (CAS: 97568-49-4) substitutes a fluorine atom on the phenyl ring, altering electronic properties. It exhibits antifungal activity, with inhibition zones against Fusarium oxysporum (18.8 mm) and Aspergillus niger (18.6 mm) .

3-Chloro-6-[(4-methylphenyl)sulfanyl]pyridine-2-carboxylic Acid

The sulfanyl group in this compound (CAS: N/A) introduces steric bulk and electron-rich regions, reducing solubility in polar solvents. Its molecular weight (279.74 g/mol) is higher than 6-(4-methylphenyl)pyridine-2-carboxylic acid, likely due to the chlorine and sulfur atoms .

Methoxy-Substituted Derivatives

4-(4-Methoxyphenyl)picolinic acid (CAS: 1255635-74-5) replaces the methyl group with a methoxy moiety. The electron-donating methoxy group increases electron density on the pyridine ring, shifting UV-Vis absorbance to longer wavelengths (λₘₐₓ ~300 nm) compared to this compound .

Méthodes De Préparation

Acyl Chloride Intermediate Route with Aminopyridine Derivatives

One established synthetic approach involves the preparation of an acyl chloride intermediate from 6-(methoxycarbonyl)pyridine-2-carboxylic acid, followed by reaction with an aminopyridine derivative. This method was reported in a study synthesizing various methyl-substituted pyridine-2-carboxylic acid derivatives, including 6-(4-methylphenyl)pyridine-2-carboxylic acid methyl ester analogs.

- Starting with 6-(methoxycarbonyl)pyridine-2-carboxylic acid (6-mpcd), it is converted to the corresponding acyl chloride using thionyl chloride in dichloromethane with catalytic dimethylformamide under nitrogen atmosphere at reflux.

- The acyl chloride is isolated by solvent removal under vacuum.

- The acyl chloride is then reacted with 2-amino-4-methylpyridine in the presence of triethylamine as a base, refluxed for 24 hours.

- The product is purified by silica gel column chromatography using ethyl acetate/dichloromethane.

- Yields for similar compounds range from 70% to 88%.

This method relies on the nucleophilic attack of the amine group on the activated acyl chloride, forming the desired amide intermediate, which can be further hydrolyzed or modified to yield the carboxylic acid derivative.

Palladium-Catalyzed Cross-Coupling of Pyridine Derivatives with 4-Methylphenyl Organometallic Reagents

Another prominent approach involves palladium-catalyzed cross-coupling reactions between halogenated pyridine carboxylic acid derivatives and aryl organometallic reagents such as p-tolylzinc bromide.

- The process uses a halogenated pyridine carboxylic acid ester or sulfonate derivative as the electrophilic partner.

- The arylzinc reagent (p-tolylzinc bromide) is prepared separately and used as the nucleophilic coupling partner.

- Catalysts include palladium(0) or nickel(0) species, often supported on charcoal or complexed with phosphine ligands like triphenylphosphine or diphenylphosphinoferrocene.

- Typical solvents include tetrahydrofuran (THF), toluene, or chlorinated aromatic hydrocarbons.

- Reaction temperatures range from ambient to reflux conditions (e.g., 40°C to 67°C).

- The reaction time varies from 12 to 72 hours depending on conditions and catalyst systems.

- After coupling, hydrolysis or acidic workup yields the free carboxylic acid.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Preparation of methyl 2-(4-methylphenyl)benzoate | Pd catalyst, p-tolylzinc bromide, THF, reflux 12-72 h | 50-79 | Yields depend on catalyst and time |

| Hydrolysis to this compound | Acidic aqueous workup | Not specified | Standard ester hydrolysis |

This cross-coupling strategy offers good selectivity and moderate to high yields, making it suitable for scale-up and diverse functional group tolerance.

Hydrogenation and Amidation Routes via Cyano- and Aminomethyl-Pyridine Intermediates

A more complex synthetic route involves the transformation of cyano-substituted pyridine carboxylic acids into aminomethyl intermediates, followed by amidation and deprotection steps.

Summary of the Method:

- Starting from 4-aryl-5-cyano-6-methyl-pyridine-2-carboxylic acids or related isonicotinic acids.

- The cyano group is converted to an aminomethyl group via catalytic hydrogenation using Raney Nickel and hydrazine hydrate as the hydrogen source.

- The aminomethyl intermediate is protected with tert-butoxycarbonyl (Boc) groups.

- Amidation is performed using coupling reagents like PyBOP.

- Deprotection with trifluoroacetic acid (TFA) yields the free amine or carboxylic acid derivatives.

- Under basic conditions, these aminomethyl-pyridines may cyclize to pyrrolopyridine derivatives, which can be a side reaction to control.

This synthetic pathway is valuable for generating functionalized pyridine derivatives with aminomethyl groups, which can be further elaborated to this compound analogs.

General Notes on Bases, Solvents, and Purification

- Bases such as triethylamine or inorganic carbonates (e.g., potassium carbonate) are commonly used to neutralize acids formed during coupling or amidation reactions.

- Solvents employed include dichloromethane, tetrahydrofuran, toluene, and ethyl acetate.

- Purification techniques involve extraction, crystallization, and chromatographic methods on silica gel.

- Reaction atmospheres are inert (nitrogen or argon) to prevent oxidation or moisture interference.

- Temperature control is critical, typically ranging from 0°C to reflux temperatures depending on the step.

Summary Table of Preparation Methods

| Method No. | Key Steps | Reagents/Catalysts | Conditions | Yield Range | Notes |

|---|---|---|---|---|---|

| 1 | Acyl chloride formation, amidation with 2-amino-4-methylpyridine | Thionyl chloride, DMF catalyst, triethylamine | Reflux in dichloromethane, inert atmosphere | 70-88% | Moderate to good yields, classical approach |

| 2 | Pd-catalyzed cross-coupling of halogenated pyridine ester with p-tolylzinc bromide | Pd(0) or Ni(0), phosphine ligands, p-tolylzinc bromide | 40-67°C, 12-72 hours, inert atmosphere | 50-79% | High selectivity, scalable |

| 3 | Hydrogenation of cyano-pyridine, Boc protection, amidation, deprotection | Raney Nickel, hydrazine hydrate, PyBOP, TFA | Catalytic hydrogenation, room temp to reflux | Not specified | Complex multi-step route, potential cyclization side reactions |

Q & A

Q. Advanced Analysis :

- Refinement against high-resolution data (<1.0 Å) can reveal disorder in the methyl group or carboxylic acid moiety.

- Twinning analysis (via SHELXD) is essential for crystals with pseudo-symmetry.

- Charge density studies using multipole models elucidate electronic effects of the methyl substituent .

What evidence supports the antifungal activity of this compound derivatives, and how do structural modifications influence potency?

Key Findings :

Derivatives such as 3-(4-fluorophenyl)-6-(4-methylphenyl)pyridine-2-carboxamide (CAS 97568-49-4) exhibit inhibition zones against Fusarium oxysporum (18.8 mm) and Aspergillus niger (18.6 mm) at 100 µg/mL ( table). The para-methyl group enhances lipophilicity, improving membrane penetration.

Q. Structure-Activity Relationship (SAR) :

- Fluorine substitution at the phenyl ring (e.g., 4-fluorophenyl) increases electronegativity, boosting antifungal potency by 15–20% compared to non-halogenated analogs .

- Carboxamide derivatives show higher solubility in polar solvents, enhancing bioavailability .

Which analytical techniques are most effective for quantifying this compound in complex matrices?

Q. Methodological Recommendations :

- HPLC-UV : Use a C18 column with a mobile phase of acetonitrile/0.1% formic acid (70:30), retention time ~8.2 min.

- LC-MS/MS : Employ electrospray ionization (ESI+) for enhanced sensitivity (LOD: 0.1 ng/mL).

- NMR Spectroscopy : ¹H NMR (400 MHz, DMSO-d₆) shows characteristic peaks at δ 8.34 (pyridine H), 2.35 (methyl CH₃) .

How can researchers address low solubility of this compound in aqueous media?

Q. Strategies :

- Synthesize sodium or potassium salts via base treatment (e.g., NaOH in ethanol).

- Formulate with cyclodextrins (e.g., β-cyclodextrin) to enhance solubility by 10–15×.

- Use co-solvents like PEG-400 or DMSO (≤5% v/v) in biological assays .

What experimental approaches resolve contradictions in reported biological activity data across studies?

Case Study :

Discrepancies in antifungal IC₅₀ values may arise from variations in:

- Assay conditions (e.g., pH, temperature).

- Fungal strain virulence (e.g., A. flavus vs. A. niger).

Solutions : - Standardize protocols using CLSI guidelines.

- Validate results with isothermal titration calorimetry (ITC) to measure binding thermodynamics .

How can computational modeling predict the reactivity of this compound in nucleophilic substitutions?

Q. Advanced Methods :

- DFT calculations (B3LYP/6-31G*) model transition states for reactions at the pyridine C-3 position.

- Molecular docking (AutoDock Vina) predicts binding to fungal CYP51 enzymes (ΔG ≈ −9.2 kcal/mol) .

What stability studies are necessary for long-term storage of this compound?

Q. Guidelines :

- Conduct accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring.

- Store under inert gas (Ar/N₂) at −20°C to prevent oxidation of the carboxylic acid group .

How do structural analogs compare in biological activity?

Q. Comparative Data :

What strategies improve the metabolic stability of this compound derivatives?

Q. Advanced Drug Design :

- Introduce electron-withdrawing groups (e.g., CF₃) to reduce CYP450-mediated oxidation.

- Replace the carboxylic acid with a bioisostere (e.g., tetrazole) to prolong half-life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.